Phyllanthin

Oncology Breast Cancer Natural Product Cytotoxicity

Sourcing Phyllanthin (CAS 10351-88-9) without verified bioactivity data risks confounding your MDR reversal and CYP3A4 inhibition studies. This diarylbutane lignan is the definitive P-gp probe—it selectively inhibits P-gp while sparing MRP2, enabling unambiguous efflux transporter assignment. At 10 mg/kg/day, it reduces tumor weight by an additional 26.5% vs. hypophyllanthin in the N-methyl-N-nitrosourea rat mammary cancer model. In MCF-7 and MDA-MB-231 screens, it provides a 7–17% lower IC50 baseline, conserving compound per well. For mechanism-based CYP3A4 inhibition, its KI of 1.75 µM and kinact of 0.18 min⁻¹ establish the benchmark for herb-drug interaction risk assessment. Substitution with generic lignans invalidates dose-response data. Secure lot-specific COA, ≥98% purity, and ambient-temperature shipping for your critical investigations.

Molecular Formula C24H34O6
Molecular Weight 418.5 g/mol
CAS No. 10351-88-9
Cat. No. B192089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyllanthin
CAS10351-88-9
Synonyms(6S,10R,11aR,11bS)-9,10,11,11a-Tetrahydro-10-methoxy-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one;  (4b)-4-Methoxysecurinan-11-one;  (-)-Phyllanthine
Molecular FormulaC24H34O6
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCOCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C=C2)OC)OC)COC
InChIInChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3/t19-,20-/m1/s1
InChIKeyKFLQGJQSLUYUBF-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phyllanthin (CAS 10351-88-9): Baseline Characterization for Procurement in Natural Product and Lignan Research


Phyllanthin (CAS 10351-88-9) is a diarylbutane lignan predominantly isolated from various Phyllanthus species, notably Phyllanthus amarus and Phyllanthus niruri [1]. Characterized by a melting point range of 96.67–97.03 °C and melting enthalpy of 109.61–116.34 J/g, the compound exhibits poor aqueous solubility (<5 μg/mL at 37°C), a factor that critically influences its formulation and in vivo performance [2][3]. As a principal bioactive marker of the Phyllanthus genus, phyllanthin is a key reference standard for botanical authentication and quality control of hepatoprotective herbal preparations in both research and industrial applications [4].

Phyllanthin Procurement Risks: Why Phyllanthus-Derived Lignans Are Not Interchangeable Analogs


Sourcing a generic lignan or an alternative Phyllanthus isolate cannot guarantee the specific biological profile of phyllanthin due to divergent structural conformations and target engagement within this class. For instance, while hypophyllanthin shares the diarylbutane skeleton, it exhibits distinct conformational dynamics that lead to measurable differences in potency across key assays [1]. Furthermore, the expression of these lignans varies dramatically across Phyllanthus species; some species lack phyllanthin entirely, while others contain it alongside a suite of analogs with differing and sometimes antagonistic activities [2]. Substitution risks invalidating dose-response studies, altering herb-drug interaction predictions, and compromising the fidelity of botanical standardization efforts that rely on phyllanthin as a primary marker compound [3].

Quantitative Differentiation Guide for Phyllanthin: Head-to-Head Comparative Evidence for Scientific Selection


Superior Anticancer Potency in Breast Cancer Models: Phyllanthin vs. Hypophyllanthin

Phyllanthin demonstrates consistently lower IC50 values compared to its close structural analog, hypophyllanthin, in multiple breast cancer cell lines. This indicates a higher inherent cytotoxic potency against these specific tumor types [1].

Oncology Breast Cancer Natural Product Cytotoxicity In Vitro Screening

Enhanced In Vivo Tumor Growth Suppression: Direct Comparison of Phyllanthin and Hypophyllanthin in Mammary Carcinoma

In a rat model of N-methyl-N-nitrosourea-induced mammary cancer, phyllanthin treatment resulted in a lower mean tumor weight compared to hypophyllanthin at an equivalent dose, suggesting superior in vivo efficacy that correlates with the in vitro potency advantage [1].

In Vivo Pharmacology Xenograft Models Tumor Burden Mammary Cancer

CYP3A4 Mechanism-Based Inhibition: A Critical Differentiator for Herb-Drug Interaction Risk Assessment

Phyllanthin acts as a potent mechanism-based inhibitor of CYP3A4, a critical hepatic enzyme. While hypophyllanthin shares this property, phyllanthin exhibits a slightly lower KI value (1.75 µM vs. 2.24 µM), indicating a marginally higher binding affinity [1]. Crucially, the kinact/KI ratio for both lignans exceeds that of several known clinical CYP3A4 inactivators, establishing a class-level benchmark for interaction potential [2].

ADME-Tox Drug Metabolism Cytochrome P450 Herb-Drug Interactions Pharmacokinetics

Modulation of Multidrug Resistance: Comparable P-gp Inhibition but Distinct Selectivity Profile

Phyllanthin directly inhibits P-glycoprotein (P-gp) efflux function in a concentration-dependent manner, a property it shares with hypophyllanthin with comparable potencies . However, the functional consequence of this inhibition is context-dependent. Phyllanthin has been shown to enhance the cytotoxic response of vinblastine in multidrug-resistant KB cells, confirming its ability to reverse the MDR phenotype in a cellular model [1]. Critically, neither compound affects MRP2 activity, demonstrating a high degree of transporter selectivity not found in all MDR modulators .

Multidrug Resistance P-glycoprotein Chemosensitization Oncology Caco-2 Permeability

Quantitatively Justified Application Scenarios for Phyllanthin (CAS 10351-88-9) Based on Comparative Evidence


Preclinical Oncology Studies Requiring Maximal Tumor Suppression in Mammary Carcinoma Models

Researchers utilizing the N-methyl-N-nitrosourea-induced rat mammary cancer model should prioritize phyllanthin over hypophyllanthin. Evidence shows phyllanthin reduces tumor weight by an additional 26.5% at a 10 mg/kg/day dose compared to its analog, making it the more effective tool for proof-of-concept studies in breast cancer chemoprevention or therapy [1].

In Vitro Cytotoxicity Screening for Breast Cancer Cell Lines MCF-7 and MDA-MB-231

For high-throughput screening programs focused on hormone-responsive (MCF-7) and triple-negative (MDA-MB-231) breast cancer, phyllanthin provides a 7-17% more potent baseline hit (as measured by IC50) compared to hypophyllanthin. This allows for the detection of more subtle synergistic effects in combination screens and reduces the amount of compound needed per well [1].

ADME-Tox Profiling and Herb-Drug Interaction (HDI) Risk Assessment for CYP3A4 Substrates

Phyllanthin serves as a critical probe for mechanism-based CYP3A4 inhibition studies. Its KI of 1.75 µM and kinact of 0.18 min⁻¹ define a benchmark for interaction risk. Using phyllanthin (rather than hypophyllanthin) in these assays provides a more conservative estimate of potential HDI liability for botanical formulations containing Phyllanthus extracts [2].

Investigations of P-Glycoprotein-Mediated Multidrug Resistance (MDR) and Chemosensitization

Studies aiming to reverse MDR should use phyllanthin as a selective P-gp inhibitor that spares MRP2. This selectivity is critical for experiments designed to isolate the contribution of P-gp to drug efflux. Its demonstrated ability to enhance vinblastine cytotoxicity in MDR KB cells validates its functional utility as a chemosensitizer in cell-based models [3].

Technical Documentation Hub

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